molecular formula C7H8BrNOS B15251821 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one

1-Amino-3-(5-bromothiophen-2-yl)propan-2-one

Cat. No.: B15251821
M. Wt: 234.12 g/mol
InChI Key: VATZWHIFKVZJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(5-bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H8BrNOS and a molecular weight of 234.11 g/mol . This compound features a brominated thiophene ring attached to a propanone backbone, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and propanone groups. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and subsequent reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and various substituted thiophene compounds .

Scientific Research Applications

1-Amino-3-(5-bromothiophen-2-yl)propan-2-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(5-bromothiophen-2-yl)propan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its brominated thiophene ring and amino-propanone backbone make it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C7H8BrNOS

Molecular Weight

234.12 g/mol

IUPAC Name

1-amino-3-(5-bromothiophen-2-yl)propan-2-one

InChI

InChI=1S/C7H8BrNOS/c8-7-2-1-6(11-7)3-5(10)4-9/h1-2H,3-4,9H2

InChI Key

VATZWHIFKVZJFV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.